3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-(4-METHYLPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[3,4-c]pyrazole core, which is a fused ring system combining pyrrole and pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and appropriate reagents to form the pyrrolo[3,4-c]pyrazole core. Common synthetic routes may involve:
Cyclization Reactions: Formation of the fused ring system through cyclization of intermediate compounds.
Substitution Reactions: Introduction of various substituents such as hydroxyl, methoxy, and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Various substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may serve as a probe or ligand in studying enzyme interactions or receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H25N3O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H25N3O3/c1-17-7-11-19(12-8-17)26-23-24(21-5-3-4-6-22(21)31)28-29-25(23)27(32)30(26)16-15-18-9-13-20(33-2)14-10-18/h3-14,26,31H,15-16H2,1-2H3,(H,28,29) |
InChI Key |
HWGWMCJJEOFCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.